5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole
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Overview
Description
5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a trifluoromethylphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic acid, to yield the desired pyrazole derivative . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use as a pharmaceutical agent .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenylpyrazole
- 5-methyl-3-phenylpyrazole
- 3-(trifluoromethyl)phenylpyrazole
Uniqueness
5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to the presence of both a methyl group and a trifluoromethylphenyl group, which confer distinct chemical and physical properties. These substitutions enhance its stability, reactivity, and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H9F3N2 |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
5-methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C11H9F3N2/c1-7-6-10(16-15-7)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3,(H,15,16) |
InChI Key |
YDVLWFZNIUSTPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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